molecular formula C25H21NO6 B214355 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214355
M. Wt: 431.4 g/mol
InChI Key: HQENIPYIIBWJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the class of indole derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to modulate several important signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways play critical roles in regulating cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its well-characterized biological activity. This compound has been extensively studied and has been shown to possess a range of biological effects. However, one limitation of using 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one and to identify its molecular targets. Finally, there is a need for more preclinical and clinical studies to determine the potential therapeutic applications of this compound in various disease settings.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-methoxybenzaldehyde with 3,4-methylenedioxyphenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is then subjected to a series of reactions to yield 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been the subject of extensive scientific research due to its potential therapeutic benefits. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

properties

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C25H21NO6/c1-30-21-9-5-2-6-17(21)20(27)13-25(29)18-7-3-4-8-19(18)26(24(25)28)14-16-10-11-22-23(12-16)32-15-31-22/h2-12,29H,13-15H2,1H3

InChI Key

HQENIPYIIBWJJS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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